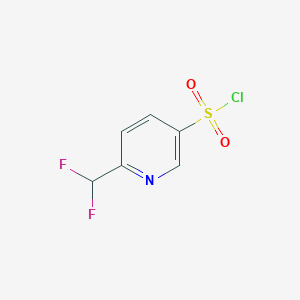![molecular formula C18H20O5 B14074244 {4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol CAS No. 101553-98-4](/img/structure/B14074244.png)
{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- is a complex organic compound characterized by its unique structural features This compound contains a benzenemethanol core substituted with a 1,3-dioxane ring and a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- typically involves multi-step organic reactions. One common approach is the condensation of benzenemethanol with 1,3-dioxane and 2-methoxyphenol under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), Sodium hydride (NaH)
Major Products Formed
Oxidation: Benzenecarboxylic acid derivatives
Reduction: Benzenemethanol derivatives
Substitution: Various substituted benzenemethanol derivatives
Applications De Recherche Scientifique
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 4-methoxy-: Similar structure but lacks the 1,3-dioxane ring.
Benzenemethanol, 2-(1,3-dioxan-2-yl)-: Similar structure but with different substitution patterns.
Uniqueness
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- is unique due to the presence of both the 1,3-dioxane ring and the methoxyphenoxy group
Propriétés
Numéro CAS |
101553-98-4 |
|---|---|
Formule moléculaire |
C18H20O5 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
[4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]phenyl]methanol |
InChI |
InChI=1S/C18H20O5/c1-20-16-8-5-14(18-21-9-2-10-22-18)11-17(16)23-15-6-3-13(12-19)4-7-15/h3-8,11,18-19H,2,9-10,12H2,1H3 |
Clé InChI |
YIJQKWJVYOKLIC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2OCCCO2)OC3=CC=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)




![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)

![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)






